

Spectroscopic Profile of Dimesitylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimesitylmethane, with the chemical formula $C_{19}H_{24}$ and a molecular weight of 252.39 g/mol , is an aromatic hydrocarbon notable for its sterically hindered structure due to the presence of two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene bridge.[1] This steric hindrance imparts unique chemical and physical properties to the molecule, making its structural elucidation and characterization via spectroscopic methods a crucial aspect for researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **dimesitylmethane**, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **dimesitylmethane**, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of **dimesitylmethane** is characterized by distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	S	4H	Ar-H
~3.8	S	2H	-CH ₂ -
~2.2	S	18H	Ar-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **dimesitylmethane** molecule.

Chemical Shift (ppm)	Assignment	
~137	Aromatic C (quaternary)	
~135	Aromatic C (quaternary)	
~129	Aromatic CH	
~30	-CH ₂ -	
~21	Ar-CH₃	

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dimesitylmethane** exhibits characteristic absorption bands for aromatic C-H and aliphatic C-H stretching, as well as aromatic C=C stretching.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	Aromatic C-H Stretch
~2920	Strong	Aliphatic C-H Stretch (asymmetric)
~2860	Strong	Aliphatic C-H Stretch (symmetric)
~1610	Medium	Aromatic C=C Stretch
~1460	Medium	CH₂ Bend / CH₃ Asymmetric Bend
~850	Strong	Aromatic C-H Bend (out-of- plane)

Note: Peak positions are approximate.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **dimesitylmethane**, electron ionization (EI) is a common method.[1]

m/z	Relative Intensity	Assignment
252	Moderate	[M] ⁺ (Molecular Ion)
237	Strong	[M - CH ₃] ⁺
133	Base Peak	[M - Mesityl]+ or [Mesityl-CH ₂]+
119	Strong	[Mesityl]+

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of dimesitylmethane is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - A standard one-pulse sequence is typically used.
 - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- 13C NMR:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

- Phase correction and baseline correction are applied.
- The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.
- Integration of the ¹H NMR signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of dimesitylmethane is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

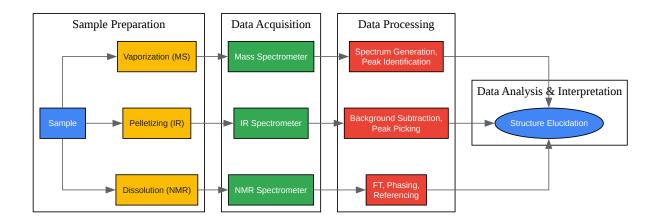
Mass Spectrometry Protocol

Sample Introduction and Ionization:

- A small amount of dimesitylmethane is introduced into the mass spectrometer, often via a
 direct insertion probe for solid samples.
- The sample is vaporized by heating.
- In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization EI).

Mass Analysis and Detection:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.


Data Processing:

- A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dimesitylmethane**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dimesitylmethane [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimesitylmethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581528#spectroscopic-data-of-dimesitylmethane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com